Physicochemical Profiling and Analytical Workflows of 1,2-Benzenedicarboxylic Acid Monosodium Salt
Physicochemical Profiling and Analytical Workflows of 1,2-Benzenedicarboxylic Acid Monosodium Salt
Executive Summary
1,2-Benzenedicarboxylic acid monosodium salt, commonly referred to as sodium hydrogen phthalate (NaHP) or monosodium phthalate, is a critical reagent in analytical chemistry, buffering systems, and toxicological research. As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive evaluation of its physicochemical architecture, thermodynamic behavior, and field-proven applications. This document outlines self-validating analytical workflows and explores the biological signaling implications of phthalate derivatives in drug development.
Molecular Architecture and Physicochemical Properties
Sodium hydrogen phthalate (CAS: 827-27-0) is the monosodium salt of phthalic acid[1]. Its molecular structure consists of a central benzene ring substituted with two carboxyl groups at the ortho positions (1,2-position). In this monosodium derivative, one carboxyl group is deprotonated and ionically bonded to a sodium cation (
Table 1: Key Physicochemical Parameters of Sodium Hydrogen Phthalate
| Property | Value |
| Chemical Name | 1,2-Benzenedicarboxylic acid monosodium salt |
| Common Synonyms | Sodium hydrogen phthalate, Monosodium phthalate |
| CAS Registry Number | 827-27-0[1] |
| Molecular Formula | |
| Molar Mass | 188.11 g/mol [2] |
| Appearance | White crystalline powder[3] |
| Solubility | Soluble in water; slightly soluble in ethanol[3] |
| Stability | Stable under normal conditions; highly hygroscopic[1] |
Thermodynamic Stability and Hygroscopicity: A Comparative Causality
In analytical chemistry, acid phthalate salts are widely utilized as primary standards for acid-base titrations due to their high molecular weight and predictable stoichiometry. However, the choice of the counter-cation (
The Causality of Hygroscopicity:
Sodium hydrogen phthalate exhibits pronounced hygroscopicity, frequently forming a hemihydrate (
Because of this moisture-absorbing property, potassium hydrogen phthalate (KHP) is traditionally favored as the gold standard in laboratories; its lower hygroscopicity ensures superior mass stability during analytical weighing[4]. When NaHP is employed as a standard, strict thermal desiccation protocols are mandatory to establish a self-validating baseline for quantitative accuracy.
Analytical Workflows: Acid-Base Standardization
Despite its hygroscopic nature, NaHP serves as an effective primary standard when thermodynamic variables are controlled[1]. The following protocol outlines a self-validating system for standardizing a sodium hydroxide (NaOH) solution. The self-validation relies on driving the system to a known anhydrous state prior to the reaction, ensuring the mass-to-mole conversion is absolute.
Step-by-Step Methodology: Standardization of NaOH using NaHP
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Thermal Desiccation: Dry the sodium hydrogen phthalate standard in a laboratory oven at 110°C for 2 hours. Causality: This specific thermal threshold provides enough kinetic energy to break the ion-dipole bonds of the hemihydrate, driving off absorbed surface moisture without degrading the organic phthalate backbone. Cool immediately in a desiccator.
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Precision Weighing: Accurately weigh approximately 0.4 to 0.5 g of the anhydrous NaHP using an analytical balance (precision to 0.1 mg).
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Aqueous Dissolution: Transfer the anhydrous NaHP to a clean Erlenmeyer flask and dissolve in 50 mL of deionized water. The ionic nature of the salt facilitates rapid dissolution[3].
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Indicator Addition: Add 2-3 drops of a 1% phenolphthalein indicator solution.
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Titration: Titrate the solution with the unknown NaOH solution from a calibrated burette. The protonated carboxyl group of NaHP reacts in a strict 1:1 molar stoichiometry with the hydroxide ions.
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Endpoint Validation: The endpoint is validated when a faint pink color persists for a minimum of 30 seconds, confirming complete neutralization. Calculate the exact molarity of the NaOH solution using the recorded anhydrous mass of NaHP.
Sequential workflow for the standardization of a strong base using Sodium Hydrogen Phthalate.
Toxicological Profile and Biological Signaling Implications
In drug development and toxicology, the biological impact of phthalate derivatives is a critical area of investigation. Phthalates are widely recognized as endocrine-disrupting chemicals (EDCs)[5]. While NaHP is generally considered safe for standard laboratory handling with proper PPE[1][6], its structural homology to plasticizing phthalates makes it highly relevant for in vitro toxicological modeling.
Mechanisms of Action: Phthalates and their metabolites can translocate across cellular membranes and operate through dual intracellular mechanisms[5]:
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Genomic Pathways: They directly modulate the activity of nuclear receptors, specifically peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERα and ERβ). Binding to these receptors alters the transcription of target genes associated with lipid metabolism, reproduction, and cellular differentiation[5].
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Non-Genomic Pathways: Phthalate derivatives can also interfere with rapid, non-genomic signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and cAMP pathways. This kinase activation disrupts normal cellular communication and hormonal regulation independent of immediate gene transcription[5].
Genomic and non-genomic signaling pathways modulated by phthalate derivatives.
References
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Title: sodium hydrogen phthalate - ChemBK Source: ChemBK URL: [Link]
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Title: Sodium biphthalate | C8H5NaO4 | CID 23668795 Source: PubChem - NIH URL: [Link]
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Title: SAFETY DATA SHEET - Sodium phthalate Source: Chem Service URL: [Link]
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Title: Top Potassium Hydrogen Phthalate Dealers Source: Justdial URL: [Link]
